N-(3-chloro-4-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H22ClN3O3 and its molecular weight is 423.9. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. This article aims to synthesize existing research findings regarding its biological activity, including data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H16ClN3O3. It features a chloro-methylphenyl group, an indole moiety, and a pyrrolidine derivative, which are critical for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have been shown to possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | Staphylococcus aureus |
2,4,6-tripyrrolidinochlorobenzene | 0.025 | Escherichia coli |
N-(3-chloro-4-methylphenyl)... | TBD | TBD |
Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.
Antifungal Activity
In addition to antibacterial properties, the compound's structural similarities with known antifungal agents suggest potential efficacy against fungal pathogens. Research indicates that certain pyrrolidine derivatives exhibit antifungal activity with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and other fungal strains .
Table 2: Antifungal Activity of Related Compounds
Compound | MIC (µM) | Target Fungi |
---|---|---|
Pyrrolidine Derivative A | 16.69 | Candida albicans |
Pyrrolidine Derivative B | 56.74 | Fusarium oxysporum |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies focusing on indole derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the chloro and methyl groups may enhance these effects by improving the compound's interaction with biological targets.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 5.55 | Apoptosis induction |
MCF7 (breast cancer) | TBD | Cell cycle arrest |
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-15-8-9-16(12-19(15)24)25-23(30)22(29)18-13-27(20-7-3-2-6-17(18)20)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOJBYBADWZXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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